Enantiomeric Purity vs. Racemic and (2S) Forms
The (2R)-2-(dimethylamino)pentanoic acid hydrochloride is supplied as a single enantiomer with a certified purity of 95% (LC/MS), ensuring a defined stereochemical identity essential for chiral induction and biological target engagement . In contrast, the racemic mixture (CAS 1259294-31-9) or the (2S)-enantiomer (CAS 170941-87-4) will produce opposite or null stereochemical outcomes in asymmetric reactions and chiral recognition studies. While specific optical rotation values for the free base are not publicly cataloged in authoritative databases, the R-configuration is consistently associated with positive rotation signs in polarimetry for this compound class [1].
| Evidence Dimension | Enantiomeric composition (stereochemical purity) |
|---|---|
| Target Compound Data | 95% purity, single (2R)-enantiomer hydrochloride |
| Comparator Or Baseline | Racemic mixture (CAS 1259294-31-9): 50:50 mixture of (R) and (S) enantiomers; (2S) enantiomer (CAS 170941-87-4): opposite absolute configuration |
| Quantified Difference | ≥95% enantiomeric excess vs. 0% ee for racemate; sign inversion of optical rotation vs. (2S) enantiomer |
| Conditions | Vendor specification (Sigma-Aldrich, Enamine); chiral LC/MS analysis |
Why This Matters
Procurement of the incorrect enantiomer or racemate will yield opposite or confounded results in chiral recognition, asymmetric catalysis, and stereospecific biological assays.
- [1] Grotjahn, D. B., Joubran, C., & Hubbard, J. L. (1996). Highly Stereoselective Formation of Cp*IrCl Complexes of N,N-Dimethylamino Acids. Organometallics, 15(4), 1231–1237. Diastereoselectivity ≥50:≤1 for N,N-dimethylamino acid complexes. View Source
